4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine dihydrochloride
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Overview
Description
4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine dihydrochloride is a compound belonging to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of EN300-26620818 is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
EN300-26620818 acts as a PARP1 inhibitor . It binds to PARP1, preventing it from performing its function in DNA repair. This leads to the accumulation of DNA damage in cells, particularly in cancer cells that have defects in certain DNA repair pathways.
Biochemical Pathways
The inhibition of PARP1 by EN300-26620818 affects the DNA damage response pathway . In normal cells, PARP1 plays a crucial role in the repair of single-strand DNA breaks. When PARP1 is inhibited, these single-strand breaks can progress to double-strand breaks. In cancer cells deficient in homologous recombination, a pathway for repairing double-strand breaks, this leads to cell death.
Result of Action
The result of EN300-26620818’s action is the induction of cell death in cancer cells . By inhibiting PARP1 and disrupting DNA repair, EN300-26620818 can selectively kill cancer cells that are deficient in homologous recombination, a phenomenon known as synthetic lethality .
Preparation Methods
One common synthetic route includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Comparison with Similar Compounds
Similar compounds to 4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine dihydrochloride include:
[1,2,4]triazolo[4,3-a]quinoxaline: Known for its antiviral and antibacterial activities.
[1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties: These compounds exhibit potent anticancer activities by inhibiting c-Met kinase.
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Used as a key scaffold in the synthesis of various biologically active compounds.
The uniqueness of this compound lies in its dual antibacterial and anticancer properties, making it a versatile compound for multiple therapeutic applications.
Properties
IUPAC Name |
3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.2ClH/c1-3-11-4-2-8(1)10-14-13-9-7-12-5-6-15(9)10;;/h5-8,11H,1-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGAYEJVELBXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C3N2C=CN=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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